![molecular formula C12H13BrN2O2 B11767636 6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
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Overview
Description
6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound belonging to the class of imidazo[1,5-a]pyridines This compound features a unique spiro structure, which is characterized by a cyclopentane ring fused to an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including:
Microwave Irradiation: A solvent- and catalyst-free method using microwave irradiation has been developed for the synthesis of imidazo[1,2-a]pyridines.
Transition Metal Catalysis: Radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis have been reported.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6’ position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs with potential antiviral, antibacterial, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological processes and molecular interactions.
Material Science: The compound’s chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been extensively studied for their diverse biological activities.
Spiro Compounds: Other spiro compounds with different substituents and ring systems can be compared to highlight the unique properties of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione.
Uniqueness
The uniqueness of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione lies in its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Biological Activity
6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C₁₃H₁₂BrN₃O₂
- Molecular Weight : 297.15 g/mol
- CAS Number : 1849592-55-7
- Purity : 98%
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluated various spirocyclic compounds against bacterial and fungal strains, revealing that certain derivatives demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL against several pathogens .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
6a | B. subtilis | 4 |
6b | E. coli | 8 |
9b | S. aureus | 16 |
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines demonstrated significant cytotoxic effects. The most potent derivatives showed IC50 values significantly lower than doxorubicin, a standard chemotherapy drug .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9b | HepG2 | 1.17 |
9b | MCF-7 | 1.52 |
Doxorubicin | HepG2 | 432.10 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression. Notably, it was found to inhibit the Epidermal Growth Factor Receptor (EGFR), with IC50 values indicating higher potency compared to established inhibitors like erlotinib .
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
9b | EGFR | 7.27 |
5a | EGFR | 9.66 |
Erlotinib | EGFR | 27.01 |
Case Studies
Several studies have reported on the synthesis and biological evaluation of various spirocyclic compounds related to the target compound:
- Study on Pyridothienopyrimidine Derivatives : This study synthesized various derivatives and tested their antimicrobial and anticancer activities, finding that modifications at specific positions significantly enhanced their efficacy .
- EGFR Kinase Inhibition Study : A detailed molecular docking study explored the binding modes of these compounds at the active site of EGFR, confirming their potential as therapeutic agents against cancers driven by EGFR signaling .
Properties
Molecular Formula |
C12H13BrN2O2 |
---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
6-bromo-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-6-8(13)11(17)15-9(7)10(16)14-12(15)4-2-3-5-12/h6H,2-5H2,1H3,(H,14,16) |
InChI Key |
KKJKGAIKDYZHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCCC3 |
Origin of Product |
United States |
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